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Compound of Interest

Compound Name: Propargyl-PEG8-OH

Cat. No.: B610279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG8-OH, a

heterobifunctional linker critical to advancements in bioconjugation, targeted drug delivery, and

the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Propargyl-PEG8-OH
Propargyl-PEG8-OH is a polyethylene glycol (PEG)-based molecule featuring a terminal

alkyne (propargyl) group and a hydroxyl (-OH) group, separated by an eight-unit PEG spacer.

This structure provides a unique combination of reactivity and physicochemical properties,

making it an invaluable tool in medicinal chemistry and chemical biology.

Physicochemical Data
The key quantitative properties of Propargyl-PEG8-OH are summarized in the table below.

These values correspond to the most commonly cited data for this compound.
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Property Value Reference

CAS Number 1351556-81-4 [1][2]

Molecular Formula C₁₉H₃₆O₉ [2][3]

Molecular Weight 408.48 g/mol [1][3]

Appearance
Viscous Liquid or low-melting

solid
[2][4]

Purity Typically ≥95% [2]

Solubility
Soluble in water, DMSO, DMF,

DCM

Storage Store at -20°C, desiccated

Note: Some suppliers may erroneously list CAS number 1422023-54-8, which corresponds to

Propargyl-PEG7-OH.[5] Researchers should verify the specifications with their supplier.

Mechanism of Action and Key Applications
The utility of Propargyl-PEG8-OH stems from its two distinct functional groups, which allow for

sequential or orthogonal conjugation strategies.

Propargyl Group: The terminal alkyne is a key component for "click chemistry," specifically

the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly

stable triazole linkage with an azide-modified molecule, offering high efficiency and

specificity in aqueous conditions.[1][6]

Hydroxyl Group: The primary alcohol (-OH) can be further derivatized into other functional

groups (e.g., esters, ethers, or activated esters like NHS esters) to react with amines or other

nucleophiles on a target molecule.

PROTAC Synthesis
Propargyl-PEG8-OH is extensively used as a linker in the synthesis of PROTACs.[1][7]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
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The PEG8 linker serves to connect the target protein ligand and the E3 ligase ligand at an

optimal distance and with sufficient flexibility to facilitate the formation of a stable and

productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The general workflow for synthesizing a PROTAC using a propargyl-PEG linker is depicted

below.

Step 1: First Ligand Attachment

Step 2: Second Ligand Attachment (Click Chemistry)

Ligand 1 (POI binder)
with -NH2 or -OH

Intermediate 1
(L1-PEG8-Propargyl)

 Esterification or
Etherification 

Propargyl-PEG8-OH

Final PROTAC Molecule
(L1-Linker-L2)

 CuAAC Reaction
(Copper Catalyst,
Reducing Agent) 

Ligand 2 (E3 binder)
with Azide (-N3)
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Click to download full resolution via product page

PROTAC synthesis workflow using a Propargyl-PEG8 linker.

Bioconjugation and Surface Modification
The principles used in PROTAC synthesis are broadly applicable to other areas of

bioconjugation. Propargyl-PEG8-OH can be used to link various biomolecules, including

peptides, proteins, and nucleic acids, to other molecules or surfaces. The hydrophilic PEG

spacer enhances the water solubility of hydrophobic molecules and reduces non-specific

binding when used for surface modification of materials like nanoparticles or microarrays.

Experimental Protocols
The following are representative protocols for the key reactions involving Propargyl-PEG8-OH.

Note: These are generalized procedures and must be optimized for specific substrates and

desired outcomes.

General Protocol for Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an alkyne-functionalized molecule (e.g., an

intermediate synthesized from Propargyl-PEG8-OH) and an azide-functionalized molecule.

Materials:

Alkyne-containing molecule (1.0 equivalent)

Azide-containing molecule (1.1 - 1.5 equivalents)

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

Reducing agent: Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

Copper-chelating ligand (optional but recommended for biomolecules): THPTA or TBTA

solution (e.g., 50 mM in H₂O or DMSO/t-butanol)

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)
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Anhydrous DMF or DMSO (if substrates are not water-soluble)

Procedure:

Dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction

buffer. If necessary, use a co-solvent like DMF or DMSO.

In a separate tube, prepare the copper catalyst premix. Add the CuSO₄ solution to the ligand

solution (a 1:5 molar ratio of Cu:ligand is common) and mix briefly.

Add the copper catalyst premix to the solution from step 1. The final concentration of copper

is typically between 50 µM and 250 µM.

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final

concentration is typically 5-10 times that of the copper.

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be

monitored by LC-MS or TLC.

Upon completion, the reaction can be quenched by adding EDTA. The final product is then

purified using an appropriate method, such as HPLC or column chromatography.

The logical flow of the CuAAC reaction is illustrated below.
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Reactant Preparation Catalyst Preparation

Alkyne-Molecule
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Initiate Reaction
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Mix

Ligand (THPTA)
Sodium Ascorbate
(Reducing Agent)

Forms Cu(I) in situ
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(LC-MS / TLC)

Room Temp
1-4 hours

Quench & Purify
(HPLC)

Triazole-Linked
Product

Yields
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General experimental workflow for a CuAAC reaction.

Representative Protocol for Two-Step PROTAC
Synthesis
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This protocol outlines the synthesis of a PROTAC where Ligand 1 (for the Protein of Interest,

POI) contains a free amine and is first coupled to a carboxyl-activated Propargyl-PEG8 linker,

followed by a click reaction with an azide-modified Ligand 2 (for the E3 Ligase).

Step A: Activation of Propargyl-PEG8-OH and Coupling to Ligand 1

Activation: The hydroxyl group of Propargyl-PEG8-OH must first be converted to a group

reactive with the amine on Ligand 1. A common method is to first create a carboxylic acid

derivative (e.g., Propargyl-PEG8-Acid) and then activate it.

Amide Coupling:

Dissolve Propargyl-PEG8-Acid (1.1 eq) and Ligand 1 (1.0 eq) in an anhydrous solvent

(e.g., DMF).

Add coupling reagents such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq).

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

Upon completion, perform an aqueous workup and purify the Ligand 1-PEG8-Propargyl

intermediate by flash chromatography or HPLC.

Step B: CuAAC Reaction with Ligand 2

Follow the general CuAAC protocol described in section 3.1, using the purified Ligand 1-

PEG8-Propargyl intermediate as the alkyne-containing molecule and the azide-modified

Ligand 2 as the azide-containing molecule.

After the reaction and purification, the final PROTAC molecule is obtained and should be

characterized by LC-MS and NMR to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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